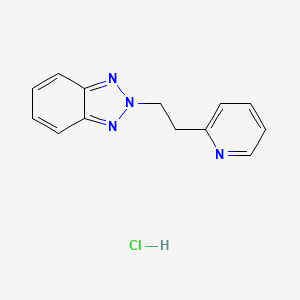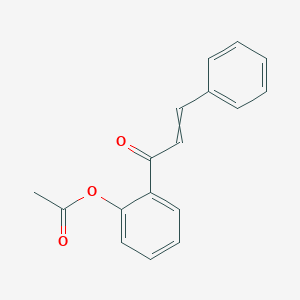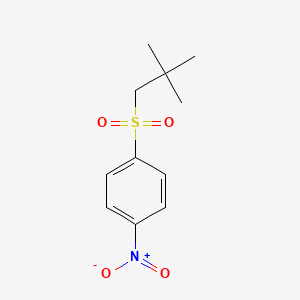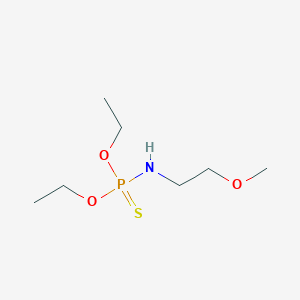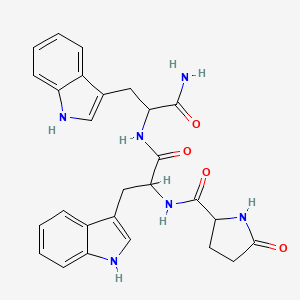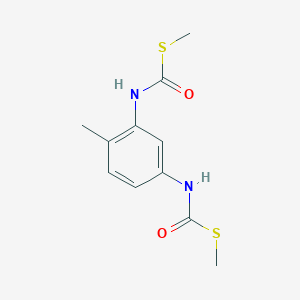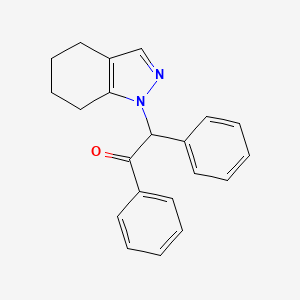
1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone typically involves the reaction of 1,2-diphenylethanone with 4,5,6,7-tetrahydroindazole under specific conditions. One common method is the condensation reaction, where the ketone group of 1,2-diphenylethanone reacts with the amine group of 4,5,6,7-tetrahydroindazole in the presence of a catalyst such as an acid or base. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes or receptors, are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethanone: A precursor in the synthesis of the target compound.
4,5,6,7-Tetrahydroindazole: Another precursor with similar structural features.
Indazole Derivatives: Compounds with the indazole core structure, which may have similar biological activities.
Uniqueness
1,2-Diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone is unique due to the combination of the diphenylethanone and tetrahydroindazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63570-14-9 |
|---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1,2-diphenyl-2-(4,5,6,7-tetrahydroindazol-1-yl)ethanone |
InChI |
InChI=1S/C21H20N2O/c24-21(17-11-5-2-6-12-17)20(16-9-3-1-4-10-16)23-19-14-8-7-13-18(19)15-22-23/h1-6,9-12,15,20H,7-8,13-14H2 |
InChI Key |
CDLODEJLVMAILM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=NN2C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




